2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine
Description
2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine is a benzodiazole derivative characterized by a 5,6-dimethyl-substituted aromatic ring and a butan-1-amine side chain.
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-4-11(7-14)16-8-15-12-5-9(2)10(3)6-13(12)16/h5-6,8,11H,4,7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKFOWYAXCVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=NC2=C1C=C(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable butan-1-amine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Psychoactive Effects
Research indicates that derivatives of benzodiazoles, including this compound, exhibit unique psychoactive effects. Studies have suggested that it may facilitate psychotherapy by acting as an entactogen, promoting emotional openness and interpersonal connection without the hallucinogenic effects typically associated with other psychoactive substances .
Antiparasitic Activity
The benzimidazole moiety is recognized for its role in developing antiparasitic drugs. Compounds structurally related to 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine have shown promise against various protozoan infections. In silico evaluations have indicated that modifications to the benzodiazole structure can enhance activity against parasites like Trichomonas vaginalis, suggesting potential for new therapeutic agents .
Anticancer Properties
Benzodiazole derivatives are under investigation for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Benzodiazole Core
The target compound’s 5,6-dimethyl substitution distinguishes it from halogenated analogs:
- This may affect reactivity in nucleophilic substitution or metal-catalyzed reactions .
- 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (MW: 210.69 g/mol): A single bromine substituent at the 2-position introduces steric hindrance and electronic effects distinct from the 5,6-dimethyl pattern, likely impacting solubility and metabolic stability .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target compound | 5,6-dimethyl | ~230 (estimated) | High lipophilicity |
| 5,6-Dibromo-1H-1,3-benzodiazol-2-amine | 5,6-dibromo | 290.94 | Lower solubility, higher density |
| 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine | 2-bromo | 210.69 | Moderate polarity |
Amine Side Chain Modifications
The butan-1-amine chain in the target compound contrasts with shorter or branched chains in analogs:
Table 2: Side Chain Structural and Functional Differences
| Compound | Side Chain Structure | Molecular Weight (g/mol) | Potential Pharmacokinetic Impact |
|---|---|---|---|
| Target compound | Linear butan-1-amine | ~230 | Balanced flexibility/solubility |
| Propan-2-amine derivative | Branched | 239.74 | Reduced membrane permeability |
| Cyclopropyl-ethanamine derivative | Cyclopropyl-substituted | 223.25 | Enhanced metabolic stability |
Functional Group Variations
Biological Activity
2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)butan-1-amine, also known by its CAS number 1249674-73-4, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 203.28 g/mol. The structure features a benzodiazole moiety which is significant for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various cellular targets. It is believed to act through the following mechanisms:
Receptor Binding:
Studies indicate that compounds with similar structures often exhibit high affinity for multiple receptors, including serotonin and dopamine receptors. This binding can lead to modulation of neurotransmitter release and cellular signaling pathways .
Influence on Enzymatic Activity:
The compound may interact with enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases, which are crucial for cell signaling and metabolism .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound in various cancer cell lines. For example:
| Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 23–33 | Inhibition of tubulin polymerization |
| HeLa (Cervical Cancer) | 30–40 | Induction of apoptosis via G2/M arrest |
These results suggest that the compound may possess significant antitumor properties by disrupting microtubule dynamics and inducing cell cycle arrest .
Case Studies
One notable case study involved the use of this compound in combination therapies for enhancing the efficacy of existing chemotherapeutic agents. In vitro studies demonstrated that co-treatment with established drugs led to synergistic effects in reducing cell viability in resistant cancer cell lines .
Biochemical Pathways Affected
The compound has been shown to modulate several key biochemical pathways:
MAPK/ERK Pathway:
Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
PI3K/Akt Pathway:
Modulation of this pathway affects cell survival and growth, potentially enhancing the therapeutic effects against malignancies.
Q & A
Q. Basic Methodology :
- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for a benzothiazole derivative in , which revealed triclinic P1 space group symmetry and intermolecular interactions .
- NMR/IR spectroscopy : Confirm functional groups and regiochemistry. provides ¹H NMR data (DMSO-d6, δ 1.52–7.73 ppm) and IR peaks (e.g., 1668 cm⁻¹ for C=O stretching) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages) as in .
What advanced strategies are used to elucidate reaction mechanisms involving this compound?
Q. Advanced Methodology :
- Kinetic studies : Monitor intermediate formation via time-resolved spectroscopy.
- Computational modeling : Use DFT or molecular dynamics to predict transition states. highlights in silico evaluations of Schiff base analogs to infer reaction pathways .
- Isotopic labeling : Trace atom-specific reactivity, as suggested in for amino acid-derived intermediates .
How should researchers address contradictory reports on the biological activity of this compound?
Q. Advanced Methodology :
- Reproducibility protocols : Standardize assays (e.g., MIC tests for antimicrobial activity) and control variables like solvent purity (e.g., used 97% pure reagents) .
- Meta-analysis : Compare studies for confounding factors (e.g., cell line variability, dosage). emphasizes validating bioactive molecules through multi-disciplinary approaches (chemistry, biology) .
What computational tools are effective for predicting the compound’s interactions with biological targets?
Q. Advanced Methodology :
- Docking software (AutoDock, Schrödinger) : Simulate binding to enzymes or receptors. references in silico studies of benzimidazole derivatives for antiviral targets .
- QSAR models : Correlate structural features (e.g., substituent effects) with activity. stresses aligning computational hypotheses with experimental trends .
What safety protocols are critical when handling this compound?
Q. Basic Methodology :
- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats. mandates avoiding inhalation/ingestion and recommends P264/P280 protocols .
- Ventilation : Work in fume hoods, especially during reflux () .
- Emergency measures : Follow ’s guidelines for eye/skin exposure (e.g., flushing with water) .
How can experimental conditions be optimized to improve synthetic yield?
Q. Advanced Methodology :
- Solvent screening : Test polar vs. non-polar solvents (e.g., used EtOH for crystallization) .
- Catalyst optimization : Explore acid/base catalysts (e.g., acetic acid in for Schiff base synthesis) .
- Temperature gradients : Adjust reflux times (e.g., 6 hours in ) to balance reaction completion vs. decomposition .
What techniques identify intermolecular interactions influencing crystallinity or solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
